
Ditert-butyl cyclohexane-1,3-diyldicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl cyclohexane-1,3-diyldicarbamate is an organic compound with the molecular formula C16H30N2O4 It is a derivative of cyclohexane, featuring two tert-butyl groups and two carbamate groups attached to the 1 and 3 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditert-butyl cyclohexane-1,3-diyldicarbamate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,3-diol with tert-butyl isocyanate. The reaction typically occurs under anhydrous conditions and may require the use of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The carbamate group participates in nucleophilic reactions, particularly with activated aromatic substrates.
Example Reaction:
tert-Butyl (3-aminocyclohexyl)carbamate (2.4 g, 9.34 mmol) reacted with 2-fluoro-3-nitrotoluene (1.3 g, 9.34 mmol) in DMF at 130°C for 6 hours, yielding trans- and cis-tert-butyl (3-((2-methyl-6-nitrophenyl)amino)cyclohexyl)carbamate isomers. The isomers were separated via column chromatography .
Reaction Type | Conditions | Products |
---|---|---|
Aromatic Substitution | DMF, 130°C, 6 h | Trans isomer (1-5) and cis isomer (1-6) |
Characterization Data:
-
Trans Isomer (1-5): 1H NMR (DMSO-d₆, 400 MHz): δ 7.79 (dd, J = 1.2/7.2 Hz, 1H), 2.32 (s, 3H), 1.35 (s, 9H) .
-
Cis Isomer (1-6): Distinct splitting patterns in 1H NMR confirmed stereochemical differences .
Mechanistic Notes:
-
The reaction proceeds via nucleophilic attack of the amine on the electron-deficient aromatic ring.
-
Steric hindrance from the tert-butyl group influences regioselectivity and isomer distribution.
Conformational Effects on Reactivity
The tert-butyl groups induce significant conformational locking of the cyclohexane ring, favoring equatorial positioning due to 1,3-diaxial strain (A-value ~5 kcal/mol) . This impacts elimination and substitution pathways:
Key Findings:
-
E2 vs E1 Elimination: In derivatives like 1-bromo-4-tert-butylcyclohexane, the bulky group hinders anti-coplanar alignment required for E2, favoring E1 mechanisms in certain solvents (e.g., tBuOK/tBuOH) .
-
Rate Differences: For trans-4-tert-butylcyclohexyl bromides, E2 elimination is slower (k<sub>cis/ax</sub>/k<sub>trans/eq</sub> ≈ 10) due to restricted conformational mobility .
Implications for Dicarbamate Reactivity:
-
Steric shielding from tert-butyl groups may slow nucleophilic attacks on the carbamate carbonyl.
-
Conformational locking could stabilize specific transition states in multi-step syntheses.
Stability and Functional Group Compatibility
Wissenschaftliche Forschungsanwendungen
Ditert-butyl cyclohexane-1,3-diyldicarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ditert-butyl cyclohexane-1,3-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-diyldicarbamate: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
Ditert-butyl cyclohexane-1,4-diyldicarbamate: Similar structure but with carbamate groups at the 1 and 4 positions, leading to different conformational preferences.
Ditert-butyl benzene-1,3-diyldicarbamate: Contains a benzene ring instead of a cyclohexane ring, resulting in different aromatic properties.
Uniqueness
Ditert-butyl cyclohexane-1,3-diyldicarbamate is unique due to the presence of both tert-butyl and carbamate groups on a cyclohexane ring. This combination of functional groups imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Biologische Aktivität
Ditert-butyl cyclohexane-1,3-diyldicarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article explores its biological activity through various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 298.37 g/mol
The compound features a cyclohexane backbone with two tert-butyl carbamate groups attached at the 1 and 3 positions, which may influence its solubility and interaction with biological systems.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, hydroxypyridinone-diamine hybrids have shown significant capabilities in trapping reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD) . These properties suggest that this compound may also possess similar mechanisms of action.
Table 1: Comparison of Neuroprotective Activities
Compound | Reactive Species Trapping | CNS Activity Score | ADME Properties |
---|---|---|---|
Hydroxypyridinone-Diamine | High | +2 | Favorable |
This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound is also under investigation. Similar compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, CBL0137 has been shown to cure mice infected with trypanosomes by modulating cellular pathways that lead to cancer cell death . This suggests that the biological activity of this compound may extend to anticancer effects.
Case Studies and Research Findings
Case Study 1: Neuroprotection in PC12 Cells
A study involving PC12 cells (a model for neuronal cells) indicated that compounds with similar structures to this compound could effectively prevent methylglyoxal-induced apoptosis. The mechanism was attributed to their ability to reduce oxidative stress and chelate biometals .
Case Study 2: Anticancer Activity Assessment
In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative of di-tert-butyl hydrazine demonstrated significant cytotoxicity against human cancer cells by inducing apoptosis via mitochondrial pathways . This highlights a potential avenue for further research into the anticancer properties of this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHWDQDLAEYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.